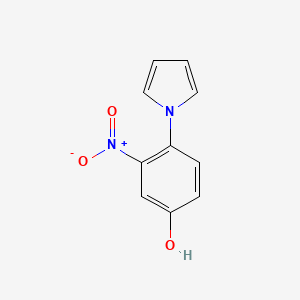![molecular formula C14H13NO2 B1610418 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one CAS No. 200814-17-1](/img/structure/B1610418.png)
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one
概要
説明
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolones. This compound is characterized by a fused pyrano and quinoline ring system, which imparts unique chemical and biological properties. Pyranoquinolones are known for their diverse biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one typically involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure . The reaction conditions often involve the use of 1,2-dichloroethane as a solvent and p-toluenesulfonic acid monohydrate (pTsOH·H2O) as the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various quinolone and dihydroquinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions.
科学的研究の応用
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anticancer, antibacterial, and antifungal agent.
Medicine: Investigated for its anti-inflammatory and antimalarial properties.
作用機序
The mechanism of action of 1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one involves its interaction with various molecular targets and pathways. For example, it can inhibit calcium signaling, tumor necrosis factor-alpha (TNF-α), and nitric oxide production . These interactions contribute to its biological activities, such as anticancer and anti-inflammatory effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Furoquinolones: These derivatives have a furan ring fused to the quinoline core and show antimicrobial and antimalarial properties.
Quinolin-2-ones: These compounds are structurally related and are used in the synthesis of various pharmaceuticals.
Uniqueness
1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one is unique due to its fused pyrano and quinoline ring system, which imparts distinct chemical and biological properties. This structural motif is less common compared to other quinoline derivatives, making it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
8,8-dimethyl-1H-pyrano[2,3-h]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(16)15-13(9)10/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWYXVGRIHXUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449289 | |
| Record name | 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200814-17-1 | |
| Record name | 8,8-Dimethyl-1,8-dihydro-2H-pyrano[2,3-h]quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-Bromophenyl)methyl]-2-methylpropan-2-amine](/img/structure/B1610337.png)






![Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine](/img/structure/B1610349.png)





